molecular formula C10H12O B074884 2-Methyl-3-phenyl-2-propen-1-ol CAS No. 1504-55-8

2-Methyl-3-phenyl-2-propen-1-ol

Cat. No.: B074884
CAS No.: 1504-55-8
M. Wt: 148.2 g/mol
InChI Key: LLNAMUJRIZIXHF-VQHVLOKHSA-N
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Description

2-Methyl-3-phenyl-2-propen-1-ol is an organic compound with the molecular formula C10H12O. It is also known by other names such as cinnamyl alcohol, α-methyl-; methyl cinnamic alcohol; α-methylcinnamyl alcohol; and β-methylcinnamyl alcohol . This compound is characterized by the presence of a phenyl group attached to a propen-1-ol structure, making it a member of the allylic alcohol family.

Mechanism of Action

Target of Action

The primary target of 2-Methyl-3-phenyl-2-propen-1-ol, also known as beta-Methylcinnamyl alcohol, is phosphine oxidases . Phosphine oxidases are enzymes that play a crucial role in the oxidation of phosphine, a process that can lead to the formation of harmful byproducts.

Mode of Action

This compound interacts with its target by bonding with the active sites of phosphine oxidases . This interaction inhibits the oxidation of phosphine, thereby reducing the formation of harmful byproducts.

Biochemical Pathways

The inhibition of phosphine oxidation by this compound affects the biochemical pathway involving the production of harmful byproducts like hydrogen peroxide or superoxide . By inhibiting this pathway, the compound helps to mitigate the potential damage these byproducts could cause.

Result of Action

The primary result of this compound’s action is the reduced formation of harmful byproducts like hydrogen peroxide or superoxide . This reduction can potentially mitigate the damage these byproducts could cause at the cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled with care to avoid exposure to dust, fume, gas, mist, vapors, or spray . It is recommended to use this compound only outdoors or in a well-ventilated area . Heat, sparks, open flames, and hot surfaces should be avoided .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

It is known that this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that 2-Methyl-3-phenyl-2-propen-1-ol can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-2-propen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-phenyl-2-propen-1-ol is unique due to the presence of both a phenyl group and a methyl group at the α-position, which influences its reactivity and physical properties. This structural uniqueness makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

(E)-2-methyl-3-phenylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7,11H,8H2,1H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNAMUJRIZIXHF-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504-55-8
Record name alpha-Methylcinnamic alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-ol, 2-methyl-3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name β-methylcinnamyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPHA-METHYLCINNAMIC ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7JPK3PRD9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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